molecular formula C15H14FN3O B10906588 2-(4-fluorophenyl)-N'-[(1E)-1-(pyridin-4-yl)ethylidene]acetohydrazide

2-(4-fluorophenyl)-N'-[(1E)-1-(pyridin-4-yl)ethylidene]acetohydrazide

Cat. No.: B10906588
M. Wt: 271.29 g/mol
InChI Key: CFMCWWRPDIMWBG-WOJGMQOQSA-N
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Description

2-(4-Fluorophenyl)-N’~1~-[(E)-1-(4-pyridyl)ethylidene]acetohydrazide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a fluorophenyl group and a pyridyl group, which contribute to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)-N’~1~-[(E)-1-(4-pyridyl)ethylidene]acetohydrazide typically involves the condensation of 4-fluorobenzaldehyde with 4-pyridinecarboxaldehyde in the presence of acetohydrazide. The reaction is usually carried out under reflux conditions with an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the purification steps may involve advanced techniques such as chromatography to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)-N’~1~-[(E)-1-(4-pyridyl)ethylidene]acetohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

2-(4-Fluorophenyl)-N’~1~-[(E)-1-(4-pyridyl)ethylidene]acetohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)-N’~1~-[(E)-1-(4-pyridyl)ethylidene]acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Fluorophenyl)indole
  • 2-(4-Fluorophenyl)ethanaminium

Uniqueness

Compared to similar compounds, 2-(4-Fluorophenyl)-N’~1~-[(E)-1-(4-pyridyl)ethylidene]acetohydrazide stands out due to its unique combination of a fluorophenyl group and a pyridyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C15H14FN3O

Molecular Weight

271.29 g/mol

IUPAC Name

2-(4-fluorophenyl)-N-[(E)-1-pyridin-4-ylethylideneamino]acetamide

InChI

InChI=1S/C15H14FN3O/c1-11(13-6-8-17-9-7-13)18-19-15(20)10-12-2-4-14(16)5-3-12/h2-9H,10H2,1H3,(H,19,20)/b18-11+

InChI Key

CFMCWWRPDIMWBG-WOJGMQOQSA-N

Isomeric SMILES

C/C(=N\NC(=O)CC1=CC=C(C=C1)F)/C2=CC=NC=C2

Canonical SMILES

CC(=NNC(=O)CC1=CC=C(C=C1)F)C2=CC=NC=C2

Origin of Product

United States

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